molecular formula C13H9NO2 B14448339 1-Methyl-3H-phenoxazin-3-one CAS No. 74683-32-2

1-Methyl-3H-phenoxazin-3-one

Katalognummer: B14448339
CAS-Nummer: 74683-32-2
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: OCXVSBGNBAKNIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3H-phenoxazin-3-one is a heterocyclic compound belonging to the phenoxazine family. This compound is characterized by its tricyclic structure, which includes an oxygen and nitrogen atom in the central ring. Phenoxazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-3H-phenoxazin-3-one can be synthesized through several methods. One common approach involves the oxidative cyclocondensation of o-aminophenols. This reaction can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions typically involve moderate temperatures and specific catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and minimal environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenoxazines, which can exhibit different physical and chemical properties depending on the substituents introduced.

Wirkmechanismus

The mechanism of action of 1-Methyl-3H-phenoxazin-3-one involves its interaction with various molecular targets. For instance, it can bind to histone deacetylases, affecting gene expression by altering the acetylation status of histone proteins . This interaction can lead to changes in cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to act as a fluorescent dye and its potential therapeutic applications make it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

74683-32-2

Molekularformel

C13H9NO2

Molekulargewicht

211.22 g/mol

IUPAC-Name

1-methylphenoxazin-3-one

InChI

InChI=1S/C13H9NO2/c1-8-6-9(15)7-12-13(8)14-10-4-2-3-5-11(10)16-12/h2-7H,1H3

InChI-Schlüssel

OCXVSBGNBAKNIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C=C2C1=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.